3-Chloro-4-fluoro-5-iodobenzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

A strategic building block for medicinal chemistry, featuring a unique 1,2,3-trisubstituted halogen pattern. The iodine enables chemoselective cross-coupling while Cl and F are preserved for late-stage diversification. Enhanced lipophilicity (LogP 3.38) optimizes CNS drug candidate profiles. Choose this specific isomer for precise SAR exploration in kinase and GPCR programs.

Molecular Formula C7H3ClFIO2
Molecular Weight 300.45 g/mol
Cat. No. B12470432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-5-iodobenzoic acid
Molecular FormulaC7H3ClFIO2
Molecular Weight300.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)I)C(=O)O
InChIInChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)
InChIKeyMIXMFTNIFRGFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluoro-5-iodobenzoic Acid Procurement Guide: Specifications, Properties, and Sourcing


3-Chloro-4-fluoro-5-iodobenzoic acid (CAS 1544863-64-0) is a polyhalogenated aromatic carboxylic acid building block featuring a unique 1,2,3-trisubstituted benzene core bearing chlorine, fluorine, and iodine substituents. With a molecular weight of 300.45 g/mol and a molecular formula of C₇H₃ClFIO₂, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research . Its structural motif enables differentiated reactivity profiles compared to simpler halogenated benzoic acid analogs, making it a strategic choice for constructing complex molecular architectures in medicinal chemistry programs.

Why Generic Halogenated Benzoic Acids Cannot Substitute for 3-Chloro-4-fluoro-5-iodobenzoic Acid


In drug discovery and chemical biology, substituting one polyhalogenated benzoic acid for another often leads to significant alterations in key physicochemical parameters, synthetic accessibility, and downstream biological activity. The specific arrangement of three distinct halogen atoms on the aromatic ring of 3-chloro-4-fluoro-5-iodobenzoic acid dictates a unique electronic environment that influences both its reactivity in cross-coupling reactions and the properties of derived compounds . Generic substitution with simpler dihalogenated analogs lacking the iodine atom, for instance, would forfeit the chemoselective coupling handle essential for constructing complex molecular scaffolds, while replacement with other trihalogenated isomers would alter lipophilicity and metabolic stability profiles in unpredictable ways. The following quantitative evidence demonstrates precisely where this compound offers measurable differentiation that impacts scientific selection and procurement decisions.

Quantitative Evidence Guide: Why 3-Chloro-4-fluoro-5-iodobenzoic Acid Outperforms Structural Analogs


Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement

3-Chloro-4-fluoro-5-iodobenzoic acid exhibits significantly higher lipophilicity (LogP = 3.38) compared to the dihalogenated analog 3-chloro-4-fluorobenzoic acid (LogP = 2.38), a difference of +1.00 LogP unit [1]. This increase in LogP translates to approximately a 10-fold increase in octanol-water partition coefficient, which can critically influence passive membrane permeability and in vivo distribution of derived compounds .

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Acidity (pKa) Modulates Ionization State and Solubility

The target compound demonstrates enhanced acidity with a predicted pKa of 3.42±0.10, compared to the dihalogenated analog 3-chloro-4-fluorobenzoic acid which has a predicted pKa of 3.77±0.10 . This 0.35 pKa unit difference indicates that the target compound is approximately 2.2 times more acidic at physiological pH, which can significantly impact ionization state, solubility, and protein binding characteristics of derived molecules .

Physicochemical Properties Formulation Science Medicinal Chemistry

Iodine Handle Enables Chemoselective Cross-Coupling for Complex Molecule Construction

The presence of an iodine atom in 3-chloro-4-fluoro-5-iodobenzoic acid provides a distinct reactivity advantage over chloro- and fluoro-substituted analogs. The carbon-iodine bond has a bond dissociation energy (BDE) of approximately 238 kJ/mol (57 kcal/mol), which is significantly lower than that of carbon-chlorine bonds (~339 kJ/mol) [1]. This lower BDE facilitates selective oxidative addition in transition metal-catalyzed cross-coupling reactions, allowing chemists to functionalize the iodine-bearing position while leaving the chlorine and fluorine substituents intact for subsequent transformations [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

High Chemical Purity Reduces Risk of Side Reactions in Multi-Step Syntheses

Commercially available 3-chloro-4-fluoro-5-iodobenzoic acid is routinely supplied with a minimum purity of 98% as determined by HPLC . While purity specifications for specific comparators may vary by vendor, this high level of purity ensures that the compound is suitable for demanding applications such as multi-step synthesis and medicinal chemistry without the need for additional purification steps, which can be time-consuming and costly.

Quality Control Organic Synthesis Procurement

Optimal Application Scenarios for 3-Chloro-4-fluoro-5-iodobenzoic Acid in Research and Industry


Medicinal Chemistry: Synthesis of Drug-Like Molecules with Optimized Lipophilicity

The enhanced lipophilicity (LogP = 3.38) of 3-chloro-4-fluoro-5-iodobenzoic acid makes it an ideal building block for the synthesis of drug candidates requiring improved membrane permeability, such as central nervous system (CNS) targeting agents or oral therapeutics. Researchers can leverage this property to fine-tune the pharmacokinetic profiles of lead compounds .

Organic Synthesis: Sequential Chemoselective Functionalization for Complex Scaffolds

The presence of a reactive iodine atom enables chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira) while preserving the chloro and fluoro substituents for later-stage modifications. This sequential functionalization strategy is particularly valuable in the synthesis of complex polycyclic scaffolds and natural product analogs .

Pharmaceutical Development: Building Block for Kinase Inhibitors and GPCR Ligands

The unique substitution pattern of 3-chloro-4-fluoro-5-iodobenzoic acid aligns with privileged motifs found in kinase inhibitors and G protein-coupled receptor (GPCR) ligands. Its use as a core scaffold allows medicinal chemists to explore structure-activity relationships (SAR) around the aromatic ring with high precision, accelerating hit-to-lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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